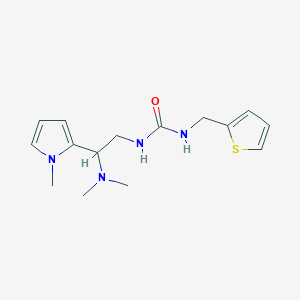

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4OS/c1-18(2)14(13-7-4-8-19(13)3)11-17-15(20)16-10-12-6-5-9-21-12/h4-9,14H,10-11H2,1-3H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCALFFNBJBIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NCC2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can involve several steps:

Starting Materials: : Begin with readily available precursors such as dimethylamine, 1-methyl-1H-pyrrole, thiophene-2-carbaldehyde, and appropriate isocyanates.

Reaction Conditions: : Use standard laboratory conditions with specific solvents (like dichloromethane) and catalysts (such as DBU) to promote reactions.

Industrial Production Methods

For large-scale production, optimization of reaction conditions for maximum yield and purity is essential. This includes controlled temperatures, pressures, and the use of automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : Can be oxidized using reagents like mCPBA.

Reduction: : Reduction reactions may use agents such as lithium aluminium hydride.

Substitution: : Electrophilic and nucleophilic substitutions are common, facilitated by the presence of the amino and thiophene groups.

Common Reagents and Conditions Used in These Reactions

Oxidizing agents: : mCPBA

Reducing agents: : Lithium aluminium hydride

Substitution reagents: : Various halides and nucleophiles

Major Products Formed from These Reactions

Oxidation can lead to the formation of corresponding N-oxides.

Reduction typically yields the more saturated analogs.

Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications:

Chemistry: : Used in the development of novel chemical reactions and catalysts.

Biology: : Studied for its potential as a biochemical tool for targeting specific molecular pathways.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways can vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural Analogues with Urea Backbones

Substituent Variations

Key Observations :

- The target compound’s 1-methyl-1H-pyrrol-2-yl group distinguishes it from analogues with phenyl or heterocyclic substituents (e.g., thiazole in ).

- Thiophene-containing derivatives (e.g., ) highlight the role of sulfur-containing heterocycles in modulating electronic properties and bioavailability.

Pharmacologically Active Analogues

- While structurally distinct, this underscores urea compounds' versatility in targeting kinase pathways.

- Diaryl Ureas : Privileged structures in anticancer agents (e.g., sorafenib), emphasizing urea’s role in kinase inhibition .

Physicochemical and Spectral Characterization

Biological Activity

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structural features, including a dimethylamino group, a pyrrole ring, and a thiophene moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4OS |

| Molecular Weight | 318.44 g/mol |

| CAS Number | 1207002-81-0 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, particularly in oncology and antimicrobial applications.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the incorporation of a pyrrole ring has been linked to enhanced interactions with biological targets involved in cancer proliferation. A study demonstrated that derivatives of pyrrole showed promising results in inhibiting tumor growth in xenograft models, suggesting that our compound may have similar effects due to its structural similarities .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds suggest that this compound could possess significant antibacterial properties. Compounds featuring thiophene rings have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 20–70 µM against various bacterial strains, indicating potential for further exploration in this area .

Case Studies

- Antitumor Efficacy : In a study involving human stomach cancer xenografts, the administration of compounds structurally related to our target compound significantly enhanced the efficacy of standard chemotherapy agents. This suggests a synergistic effect that could be harnessed for more effective cancer treatments .

- Antimicrobial Testing : A series of experiments conducted on derivatives showed that modifications to the thiophene moiety significantly impacted antibacterial activity. Compounds with lower electron density on the thiophene ring exhibited higher antibacterial potency against Staphylococcus aureus and Escherichia coli .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in nucleotide synthesis, thereby disrupting cellular proliferation in cancer cells.

- Membrane Disruption : The presence of a hydrophobic thiophene moiety may facilitate interactions with bacterial membranes, leading to increased permeability and cell death.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can experimental design optimize yield and purity?

Answer: Effective synthesis routes may involve electrophilic aromatic substitution on the pyrrole or thiophene moieties, guided by analogous heterocyclic functionalization strategies (e.g., Vilsmeier-Haack formylation or metalation-electrophile trapping) . To optimize reaction parameters (e.g., temperature, catalyst loading), employ statistical design of experiments (DoE) . For example, a fractional factorial design can identify critical variables (e.g., solvent polarity, reaction time) while minimizing experimental runs, as demonstrated in chemical process optimization studies .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic features should be prioritized?

Answer:

- ¹H/¹³C NMR : Analyze pyrrole and thiophene proton environments (e.g., deshielded aromatic protons near electron-withdrawing groups) and urea NH signals (~8–10 ppm for non-alkylated urea) .

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and thiophene C-S vibrations (~600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns consistent with the dimethylamino-pyrrole-thiophene scaffold. Cross-reference with synthetic intermediates to resolve ambiguities.

Advanced Questions

Q. How can computational methods predict reactivity and guide selective functionalization of the heterocyclic rings?

Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify electrophilic/nucleophilic sites. For example:

- Pyrrole ring : Higher electron density at the α-position favors electrophilic substitution, while steric hindrance from the dimethylamino group may direct reactivity to specific sites.

- Thiophene ring : Sulfur’s electron-withdrawing effect can be modeled to predict regioselectivity in cross-coupling reactions.

Integrate these insights with reaction path search algorithms (e.g., artificial force-induced reaction methods) to simulate plausible intermediates and transition states, as implemented in ICReDD’s computational-experimental feedback loop .

Q. How should researchers resolve contradictions in reported biological activities of structurally related urea derivatives?

Answer:

- Comparative Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., thiophene vs. phenyl groups, alkylation patterns) and assess impacts on bioactivity using standardized assays .

- Electronic and Steric Analysis : Use Hammett constants (σ) or steric maps to quantify electronic effects (e.g., electron-donating dimethylamino group) and steric bulk, correlating these with activity discrepancies .

- Experimental Replication : Control variables such as solvent polarity (logP), purity thresholds (>95%), and assay conditions (e.g., pH, temperature) to isolate confounding factors .

Q. What advanced experimental designs are suitable for optimizing reaction conditions in multi-step syntheses?

Answer:

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst concentration, reaction time) and output (yield/purity). Central composite designs are ideal for identifying global optima .

- High-Throughput Screening (HTS) : Use automated platforms to test >100 conditions (e.g., solvent combinations, bases) for critical steps like urea bond formation. Prioritize conditions with >90% conversion via LC-MS monitoring.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling dynamic adjustments .

Q. How can researchers determine the dominant site of electrophilic attack in the compound’s heterocyclic rings?

Answer:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at pyrrole β-position) and track regioselectivity via ²H NMR .

- Competitive Reaction Studies : Introduce competing electrophiles (e.g., NO₂⁺, Br⁺) and quantify product ratios via GC-MS.

- Computational Mapping : Compare Fukui indices (electrophilicity) for each ring position using DFT, prioritizing sites with highest indices for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.